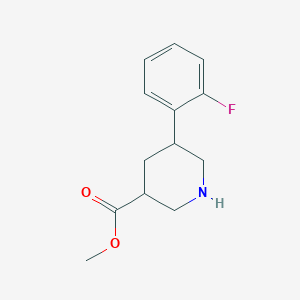

Methyl 5-(2-fluorophenyl)piperidine-3-carboxylate

Description

Methyl 5-(2-fluorophenyl)piperidine-3-carboxylate is a piperidine derivative featuring a 2-fluorophenyl substituent at the 5-position and a methyl ester group at the 3-position. Its molecular formula is C₁₃H₁₆FNO₂, with a molecular weight of 237.27 g/mol. The compound combines a piperidine ring (a six-membered amine heterocycle) with aromatic and ester functionalities, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The fluorine atom enhances lipophilicity and metabolic stability, while the ester group offers reactivity for further derivatization.

Properties

Molecular Formula |

C13H16FNO2 |

|---|---|

Molecular Weight |

237.27 g/mol |

IUPAC Name |

methyl 5-(2-fluorophenyl)piperidine-3-carboxylate |

InChI |

InChI=1S/C13H16FNO2/c1-17-13(16)10-6-9(7-15-8-10)11-4-2-3-5-12(11)14/h2-5,9-10,15H,6-8H2,1H3 |

InChI Key |

QEDPVCJMKKKJPN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC(CNC1)C2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-fluorophenyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with fluorophenyl compounds. One common method includes the use of ethyl acetate as a solvent and anhydrous sodium sulfate for drying the reaction mixture . The reaction conditions often require refluxing at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as NMR, HPLC, and LC-MS, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-fluorophenyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 5-(2-fluorophenyl)piperidine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-(2-fluorophenyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit endoplasmic reticulum (ER) stress and apoptosis, as well as modulate the NF-kB inflammatory pathway . These actions contribute to its potential neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 5-(2-fluorophenyl)piperidine-3-carboxylate are compared below with analogous piperidine, pyridine, and aryl-substituted derivatives. Key differences in substituents, stability, and biological activity are highlighted.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Stability :

- The tert-butyl ester in compound 1a () is susceptible to degradation in acidic conditions, unlike methyl esters, which are generally more stable . This compound’s methyl ester may offer better gastric stability.

- Fluorine at the 2-position on the phenyl ring (vs. 4-methyl in ’s analog) enhances electronegativity and resistance to oxidative metabolism .

Biological Activity: Fluorinated triazole-thiol derivatives () exhibit antimicrobial and antioxidant properties, suggesting that the 2-fluorophenyl group in the target compound could similarly enhance bioactivity .

Synthetic Utility :

- Methyl piperidine-3-carboxylate derivatives (–10) are common intermediates in organic synthesis. The addition of a 2-fluorophenyl group in the target compound expands its utility in medicinal chemistry for CNS drug development .

Table 2: Stability and Reactivity Insights

*SGF: Simulated Gastric Fluid

Research Implications and Gaps

- Structural Optimization : The 2-fluorophenyl group’s role in enhancing metabolic stability warrants further pharmacokinetic studies.

- Biological Screening: No direct data exists on the target compound’s bioactivity; screening against antimicrobial or CNS targets is recommended.

Biological Activity

Methyl 5-(2-fluorophenyl)piperidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article provides an in-depth examination of its biological activity, including its pharmacological properties, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 2-fluorophenyl group and a carboxylate ester functional group. Its molecular formula is CHFNO, with a molecular weight of approximately 219.24 g/mol. The compound's structural attributes are crucial for its interaction with biological targets, influencing its pharmacological effects.

Pharmacological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of neurological disorders and pain management. Its structural similarity to known pharmacophores suggests potential interactions with neurotransmitter receptors and enzymes involved in these pathways.

Studies have highlighted the compound's potential to bind effectively to various receptors, including:

- Neurotransmitter Receptors : Its piperidine structure may facilitate interactions with neurotransmitter systems, potentially influencing mood and cognition.

- Enzyme Inhibition : The compound could act as an inhibitor for enzymes implicated in pain pathways, suggesting analgesic properties.

Comparative Analysis with Similar Compounds

A comparative analysis reveals the uniqueness of this compound among related compounds. The following table summarizes key features and biological activities of similar compounds:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| Methyl 5-(4-fluorophenyl)piperidine-3-carboxylate | Structure | Similar piperidine structure with para-fluoro substitution | Potential antidepressant |

| Methyl 1-(2-fluorophenyl)piperazine-2-carboxylate | Structure | Piperazine instead of piperidine | Antipsychotic properties |

| Ethyl 1-(3-fluorophenyl)piperidine-3-carboxylate | Structure | Ethyl ester variant; different carbon chain length | Analgesic effects |

The specific substitution pattern and functional groups of this compound may confer distinct pharmacological properties compared to these similar compounds.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.